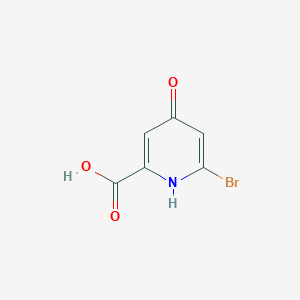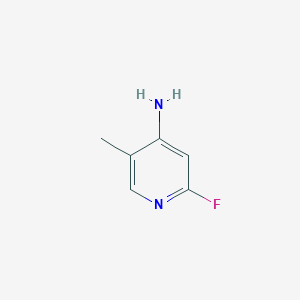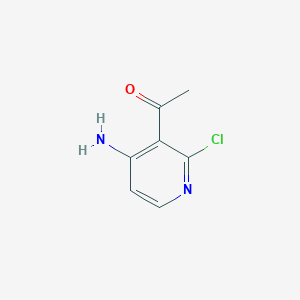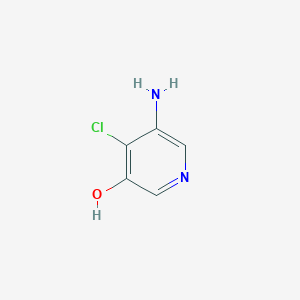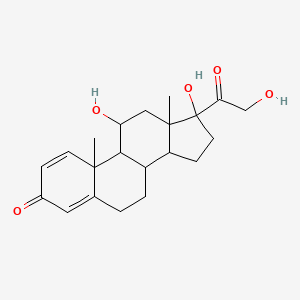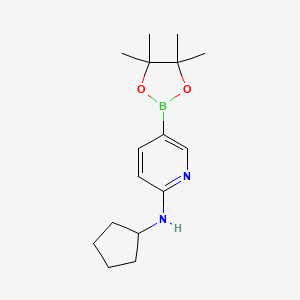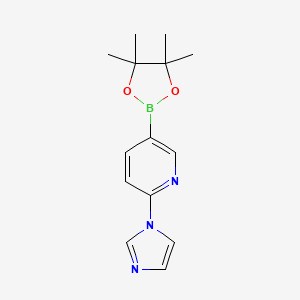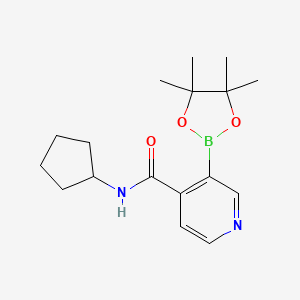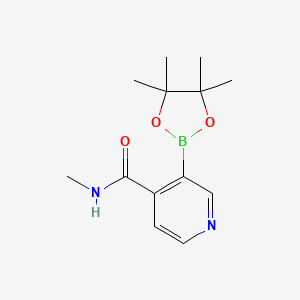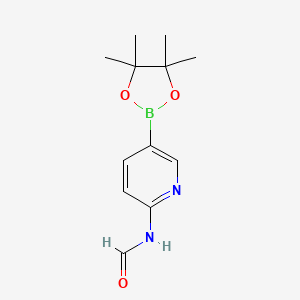
6-(Formamido)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Formamido)pyridine-3-boronic acid pinacol ester (6-FAPB) is a boronic acid pinacol ester widely used in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used to synthesize a variety of organic compounds, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester has a wide variety of scientific research applications. It is used in organic synthesis to synthesize a variety of organic compounds, including drugs, dyes, and polymers. It is also used in medicinal chemistry to synthesize a variety of drugs and other compounds used in the treatment of various diseases and conditions. Additionally, 6-(Formamido)pyridine-3-boronic acid pinacol ester has been used in the synthesis of peptides, proteins, and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester is not fully understood. However, it is believed that the boronic acid portion of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester is responsible for its reactivity. The boronic acid moiety of 6-(Formamido)pyridine-3-boronic acid pinacol ester can form a covalent bond with the substrate, allowing for the formation of a stable complex that can then be used in further reactions. Additionally, the pinacol ester portion of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester is thought to increase the reactivity of the boronic acid moiety, making it more reactive and thus more useful in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester are not well understood. However, it is believed that 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester may have some effects on the body’s cells and tissues. For example, 6-(Formamido)pyridine-3-boronic acid pinacol ester has been found to have some anti-inflammatory and anti-tumor properties. Additionally, 6-(Formamido)pyridine-3-boronic acid pinacol ester has been found to have some effects on the central nervous system, including the ability to reduce anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester in lab experiments is its versatility. 6-(Formamido)pyridine-3-boronic acid pinacol ester can be used to synthesize a wide variety of organic compounds, making it a useful reagent in organic synthesis. Additionally, 6-(Formamido)pyridine-3-boronic acid pinacol ester is relatively stable and easy to store, making it a convenient reagent for lab experiments.
However, there are some limitations to using 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester in lab experiments. For example, 6-(Formamido)pyridine-3-boronic acid pinacol ester is a relatively expensive reagent, making it cost-prohibitive for some experiments. Additionally, 6-(Formamido)pyridine-3-boronic acid pinacol ester can be toxic if not handled properly, and it can also be difficult to remove from the reaction mixture after the reaction is complete.
Zukünftige Richtungen
The potential future directions for 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester are numerous. One potential direction is the development of more efficient and cost-effective methods for synthesizing 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester. Additionally, further research into the biochemical and physiological effects of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester could lead to the development of new drugs and treatments for various diseases and conditions. Additionally, further research into the mechanism of action of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester could lead to the development of new synthetic methods and applications. Finally, further research into the potential toxicity of 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester could lead to the development of safer and more efficient methods for handling and storing the reagent.
Synthesemethoden
The synthesis of 6-(Formamido)pyridine-3-boronic acid pinacol ester is a two-step process. The first step involves the reaction of pyridine-3-boronic acid with formamidine in the presence of a suitable catalyst, such as a palladium catalyst. The reaction of these two compounds produces 6-(Formamido)pyridine-3-boronic acid pinacol ester. The second step involves the pinacol esterification of the 6-(Formamido)pyridine-3-boronic acid pinacol ester, which is done by reacting 6-(Formamido)pyridine-3-boronic acid pinacol ester with a pinacol ester and a suitable catalyst, such as a palladium catalyst. The resulting product is 6-(Formamido)pyridine-3-boronic acid pinacol ester pinacol ester.
Eigenschaften
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-10(14-7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHLLHPTCTMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)
![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
